2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 1-methylpyrazole group at position 5 and a piperidine-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl chain.
Properties
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-27-16-20(15-26-27)19-13-24-23(25-14-19)30-21-5-9-28(10-6-21)8-4-17-2-3-22-18(12-17)7-11-29-22/h2-3,12-16,21H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDNEODNOYBKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Benzofuran Motifs
Compound from EP 1 808 168 B1 ():
- Structure: 4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carbothioic acid pyridin-4-ylamide
- Key Differences: Replaces dihydrobenzofuran with a methanesulfonylphenyl group and adds a carbothioic acid-pyridinylamide substituent.
- Implications: The sulfonyl group enhances solubility but may reduce membrane permeability compared to the hydrophobic dihydrobenzofuran .
- Compound from EP 1 808 168 B1 (): Structure: {1-[6-(Benzo[1,3]dioxol-5-ylamino)-5-nitro-pyrimidin-4-yl]-piperidin-4-yl}-(4-fluoro-phenyl)-methanone Key Differences: Substitutes dihydrobenzofuran with a benzodioxole and introduces a nitro group and fluorophenyl ketone.
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ():
Pyrazole/Pyrimidine Hybrids
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid ():
Compound from EP 1 808 168 B1 ():
- Structure: 1-(2-Fluoro-4-methanesulfonyl-phenyl)-4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences: Incorporates a sulfonylphenyl group and oxadiazole-substituted cyclohexyloxy chain.
- Implications: The oxadiazole may enhance metabolic stability, while the sulfonyl group could improve target affinity .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Trends
- Nitro Groups (): Nitro-substituted analogues (e.g., ) show enhanced antimycobacterial activity but may face toxicity hurdles .
- Sulfonyl Groups (): Improve solubility and target engagement in enzyme inhibitors (e.g., phosphodiesterases) but reduce passive diffusion .
- Benzodioxole vs. Dihydrobenzofuran (): Benzodioxole derivatives exhibit better metabolic stability, while dihydrobenzofuran may enhance CNS penetration due to higher lipophilicity .
Methodological Considerations in Comparative Studies
- Structural Similarity Metrics (): Fingerprint-based methods (e.g., Tanimoto coefficient) may classify dihydrobenzofuran and benzodioxole as dissimilar due to electronic differences, while shape-based methods could highlight their steric overlap .
- Crystallography (): SHELXL refinements () are critical for resolving conformational details of piperidine and pyrimidine rings, as demonstrated in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
